2-(Benzylthio)-5-bromobenzo[d]thiazole
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Overview
Description
2-(Benzylthio)-5-bromobenzo[d]thiazole is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzylthio group and a bromine atom attached to the benzothiazole ring
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylthio)-5-bromobenzo[d]thiazole are a group of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp . These fungi are responsible for various plant diseases, leading to significant agricultural losses.
Result of Action
The result of the action of this compound is the inhibition of the growth of certain resistant molds, such as Aspergillus fumigatus and Aspergillus ustus . This makes the compound a potential candidate for the control of these molds, which have a negative impact on food production.
Biochemical Analysis
Biochemical Properties
2-(Benzylthio)-5-bromobenzo[d]thiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have significant antifungal properties, suggesting that it may interact with enzymes and proteins involved in fungal growth and reproduction
Cellular Effects
The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. It has been reported to inhibit the growth of certain types of fungi, indicating that it may influence cell function and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-bromobenzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with benzyl halides in the presence of a base. One common method is the use of potassium hydroxide (KOH) as the base and water as the reaction medium. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the benzyl halide, resulting in the formation of the benzylthio derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-bromobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(Benzylthio)-5-bromobenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)benzo[d]thiazole
- 2-(Benzylthio)benzo[d]oxazole
- 2-(4-Methylbenzylthio)benzo[d]thiazole
Uniqueness
2-(Benzylthio)-5-bromobenzo[d]thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further modifications .
Properties
IUPAC Name |
2-benzylsulfanyl-5-bromo-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNS2/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPXKMXWEMMSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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